molecular formula C13H14ClNO2S B11123044 3-chloro-N-(2-methoxyethyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(2-methoxyethyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11123044
M. Wt: 283.77 g/mol
InChI Key: PWMQNDOJEIJDNK-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxyethyl)-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core substituted with a chloro group, a methoxyethyl group, and a carboxamide group

Preparation Methods

The synthesis of 3-chloro-N-(2-methoxyethyl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophenes and halogenated aromatic compounds.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group at the desired position on the benzothiophene ring.

    Attachment of the methoxyethyl group: This step can involve nucleophilic substitution reactions using methoxyethyl halides and suitable bases.

    Formation of the carboxamide group:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-chloro-N-(2-methoxyethyl)-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of new derivatives with different substituents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-N-(2-methoxyethyl)-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and chemicals with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxyethyl)-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

3-chloro-N-(2-methoxyethyl)-6-methyl-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:

    3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide: This compound lacks the methyl group at the 6-position, which may affect its chemical and biological properties.

    3-chloro-N-(2-methoxyethyl)-6-methyl-1-benzothiazole-2-carboxamide: This compound has a benzothiazole core instead of a benzothiophene core, which may result in different reactivity and biological activity.

    3-chloro-N-(2-methoxyethyl)-6-methyl-1-benzofuran-2-carboxamide: This compound has a benzofuran core, which may also lead to different properties compared to the benzothiophene derivative.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C13H14ClNO2S

Molecular Weight

283.77 g/mol

IUPAC Name

3-chloro-N-(2-methoxyethyl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C13H14ClNO2S/c1-8-3-4-9-10(7-8)18-12(11(9)14)13(16)15-5-6-17-2/h3-4,7H,5-6H2,1-2H3,(H,15,16)

InChI Key

PWMQNDOJEIJDNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCOC)Cl

Origin of Product

United States

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